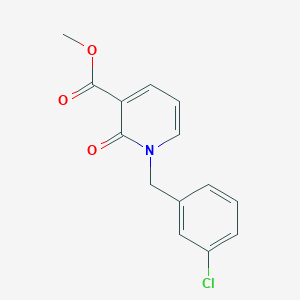

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a pyridine derivative featuring a 3-chlorobenzyl substituent at the N1 position, a ketone group at C2, and a methyl ester at C2. Its molecular formula is C₁₄H₁₂ClNO₃, with a molecular weight of 277.71 g/mol (CAS: 320419-76-9) .

Key characteristics include:

- Structural flexibility: The 3-chlorobenzyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

- Functional groups: The ester moiety enhances solubility in organic solvents compared to carboxylic acid derivatives, which is critical for pharmaceutical applications .

Properties

IUPAC Name |

methyl 1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-19-14(18)12-6-3-7-16(13(12)17)9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFNUQSHZWMZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves the reaction of 3-chlorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyridine ring and introducing the ester group. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorobenzyl group.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Substituent Effects: Chlorobenzyl vs. Benzyl

Compound 6 (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) lacks the chlorine atom on the benzyl group. Key differences include:

- Melting point : The carboxylic acid form of the 3-chlorobenzyl analog (1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid) has a higher melting point (187–188.5°C ) compared to Compound 6 (128–130°C ), attributed to stronger intermolecular hydrogen bonding and halogen-based interactions .

- NMR shifts : The 3-chlorobenzyl group in the target compound causes distinct upfield/downfield shifts in aromatic protons (e.g., δH=7.40–7.27 for benzyl in Compound 6 vs. altered splitting patterns for 3-chlorobenzyl) .

| Property | Target Compound (Methyl Ester) | Compound 6 (Carboxylic Acid) |

|---|---|---|

| Molecular Weight | 277.71 g/mol | 263.68 g/mol |

| Substituent | 3-Chlorobenzyl | Benzyl |

| Functional Group | Methyl Ester | Carboxylic Acid |

| Melting Point | Not Reported | 128–130°C |

Positional Isomerism: 3-Chloro vs. 2-Chloro Benzyl

Methyl 1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS: 320419-76-9) shares the same molecular formula but differs in the chlorine position.

Heterocyclic Core Modifications: Pyridine vs. Pyrazolo-Pyridinone

1-(3-Chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS: 320419-78-1) replaces the pyridine core with a pyrazolo-pyridinone system.

- Molecular Weight : Lower (245.67 g/mol ) due to the absence of an ester group.

- Bioactivity: Pyrazolo-pyridinones are associated with diverse pharmacological activities, including kinase inhibition, whereas pyridine esters are explored for antimicrobial properties .

Biological Activity

Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives and features a chlorobenzyl group that may influence its biological interactions. Its chemical formula is with a molecular weight of approximately 305.76 g/mol. The presence of the carbonyl and ester functional groups suggests potential reactivity that can be exploited for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity Against Various Cell Lines

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

The biological activities of this compound are likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK or PI3K/Akt, which are critical in cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including this compound. In this study, researchers found that modifications to the chlorobenzyl group significantly affected the anticancer potency, suggesting structure-activity relationships (SAR) that could guide future drug design efforts .

Q & A

Basic Question: What are the critical parameters for optimizing the synthesis of Methyl 1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate?

Answer:

Synthesis optimization requires precise control of:

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to facilitate cyclization or coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while chlorinated solvents (e.g., CH₂Cl₂) improve intermediate stability .

- Temperature : Step-dependent gradients (e.g., 0–5°C for halogenation; 80–100°C for esterification) minimize side reactions .

- Reaction Time : Extended durations (12–48 hours) are critical for multi-step processes like benzyl group introduction .

Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) via recrystallization (e.g., benzene/ethanol mixtures) .

Basic Question: Which analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

Core characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positioning (e.g., chlorobenzyl vs. pyridine protons) and confirms regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₁ClNO₃: [M+H]⁺ calc. 276.0423) and detects fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for ester; N-H bend at ~1650 cm⁻¹ for amide derivatives) .

Note : X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .

Advanced Question: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Answer:

Mechanistic insights are gained through:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C-Cl bond cleavage) .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., ester hydrolysis vs. pyridine ring oxidation) .

- Trapping Intermediates : Use quenching agents (e.g., D₂O for protonation studies) or stabilize reactive species (e.g., TEMPO for radical pathways) .

Case Study : Iodination at the pyridine 5-position proceeds via radical intermediates, as shown by N-iodosuccinimide (NIS) reactions under inert atmospheres .

Advanced Question: What strategies are used to establish structure-activity relationships (SAR) for biological activity?

Answer:

SAR studies involve:

- Halogen Substitution : Compare 3-chlorobenzyl vs. 4-fluorobenzyl analogs to assess steric/electronic effects on enzyme inhibition (e.g., IC₅₀ shifts in COX-2 assays) .

- Ester vs. Amide Derivatives : Replace the methyl ester with sulfonamide or isoxazole groups to modulate solubility and target affinity .

- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with activity in vitro .

Data Interpretation : Cross-validate SAR trends with docking simulations (e.g., Glide scores for SARS-CoV-2 Mpro binding) .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Answer:

Address discrepancies via:

- Purity Assessment : Impurities >5% (e.g., unreacted chlorobenzyl precursors) can skew IC₅₀ values; re-test with HPLC-purified batches .

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization of carboxylic acid derivatives) and cell lines (e.g., HEK293 vs. HeLa) .

- Control Experiments : Include positive controls (e.g., indomethacin for COX-2 inhibition) to calibrate activity thresholds .

Advanced Question: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., SARS-CoV-2 Mpro), prioritizing poses with hydrogen bonds to residues like GLN189 or LEU141 .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of key interactions (e.g., π-π stacking with PHE140) .

- ADME Prediction : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration based on logP (-0.5 to +3.5 optimal) .

Advanced Question: How to design derivatives for improved metabolic stability?

Answer:

- Bioisosteric Replacement : Substitute ester groups with trifluoromethyl ketones (metabolically resistant) or oxadiazoles (enhance hydrolytic stability) .

- Deuterium Incorporation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .

- Prodrug Strategies : Convert carboxylates to ethyl esters (hydrolyzed in vivo) to improve oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.